1,2-Dibromoethylene

Catalog No.
S1532792
CAS No.
540-49-8
M.F
C2-H2-Br2
M. Wt
185.85 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,2-Dibromoethylene

CAS Number

540-49-8

Product Name

1,2-Dibromoethylene

IUPAC Name

(E)-1,2-dibromoethene

Molecular Formula

C2-H2-Br2

Molecular Weight

185.85 g/mol

InChI

InChI=1S/C2H2Br2/c3-1-2-4/h1-2H/b2-1+

InChI Key

UWTUEMKLYAGTNQ-OWOJBTEDSA-N

SMILES

C(=CBr)Br

Solubility

0.03 M
Sol in many org solvents
In water, 8,910 mg/l @ 25 °C

Synonyms

Acetylene dibromide; Mixture of CIS and TRANS

Canonical SMILES

C(=CBr)Br

Isomeric SMILES

C(=C/Br)\Br
  • Organic synthesis: As a source of bromine, 1,2-dibromoethane can be used to introduce bromine atoms into other molecules. This is a process called bromination. For instance, it can be used to create specific organic compounds containing bromine groups, which can be useful for further research in various fields [Source: Royal Society of Chemistry ""].
  • Grignard reaction: 1,2-Dibromoethane can be used as a catalyst in a specific type of organic reaction called the Grignard reaction. In this reaction, it helps activate magnesium metal to form a Grignard reagent, which is a powerful nucleophile used in organic synthesis [Source: American Chemical Society ""].

1,2-Dibromoethylene, also known as 1,2-dibromoethene or acetylene dibromide, is a dihalogenated unsaturated organic compound with the molecular formula C2H2Br2C_2H_2Br_2 and a molecular weight of 185.845 g/mol. It exists in two isomeric forms: cis and trans, both of which are colorless liquids at room temperature . The compound features a double bond between the two carbon atoms, each substituted with a bromine atom. This structure contributes to its unique chemical properties and reactivity.

1,2-Dibromoethylene is a hazardous compound with several safety concerns:

  • Toxicity: It is a severe irritant to the eyes, skin, and respiratory system. Exposure can cause coughing, wheezing, lung damage, and even death [].
  • Carcinogenicity: Studies have linked it to an increased risk of cancer [].
  • Flammability: It is combustible and can release toxic fumes upon burning [].
Due to its unsaturated nature. Notably:

  • Dehydrobromination: The compound can undergo elimination reactions, particularly dehydrobromination, to form vinylidene or other alkenes when treated with bases like triethylamine .
  • Nucleophilic Substitution: It reacts with nucleophiles, such as primary amines, leading to the formation of N,N-disubstituted ethylenediamines .
  • Halogenation: It can react further with halogens under specific conditions to yield tetrahalogenated products.

1,2-Dibromoethylene exhibits significant biological activity and toxicity. It is classified as toxic if swallowed and can cause skin irritation. The compound is known to have carcinogenic properties and has been linked to severe tissue damage upon exposure . Animal studies indicate that inhalation of high concentrations can lead to neurological effects, including depression and behavioral changes in offspring of exposed animals .

The synthesis of 1,2-dibromoethylene primarily involves:

  • Halogenation of Acetylene: The most common method is the reaction of acetylene with bromine. In this process, acetylene acts as the limiting reagent to prevent the formation of tetrahalogenated byproducts .
    C2H2+Br2C2H2Br2C_2H_2+Br_2\rightarrow C_2H_2Br_2
  • Alternative Methods: Other methods include using N-bromosuccinimide in conjunction with lithium bromide to generate bromine radicals for halogenation .

1,2-Dibromoethylene has various applications across different fields:

  • Chemical Intermediate: It serves as a precursor for synthesizing other organic compounds, including certain fire retardants and pharmaceuticals.
  • Pesticide: Historically used in agriculture as a fumigant for soil and crops, though many uses have been curtailed due to health concerns.
  • Solvent and Reagent: Employed in organic synthesis for bromination reactions and activating magnesium in Grignard reagent preparations .

Research indicates that 1,2-dibromoethylene interacts significantly with biological systems. Its metabolites can affect enzyme activity involved in detoxification processes. Studies have shown that it is metabolized by glutathione S-transferases and cytochrome P450 enzymes, leading to toxic effects on renal function . Additionally, its reactivity with nucleophiles suggests potential applications in drug design where selective targeting is necessary.

1,2-Dibromoethylene shares similarities with several other halogenated compounds. A comparison highlights its unique characteristics:

Compound NameMolecular FormulaKey FeaturesUnique Aspects
1,2-DibromoethaneC2H4Br2C_2H_4Br_2Saturated compound; used as a fumigantMore stable than 1,2-dibromoethylene; less reactive
Vinyl BromideC2H3BrC_2H_3BrUnsaturated; used in polymer productionMore reactive due to the presence of a double bond
BromoacetyleneC2H3BrC_2H_3BrSimilar structure; used in organic synthesisLess common than 1,2-dibromoethylene

1,2-Dibromoethylene stands out due to its dual halogen substitution on an alkene structure, which influences its reactivity and biological interactions distinctly compared to its saturated counterparts.

Color/Form

Colorless liquid

XLogP3

1.9

Boiling Point

110.49999999999999 °C
110 °C @ 754 mm Hg

Density

2.21 @ 17 °C/4 °C

LogP

1.76 (LogP)

Melting Point

-37.5 °C

UNII

64UWX7EBVO

GHS Hazard Statements

Aggregated GHS information provided by 43 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 43 companies. For more detailed information, please visit ECHA C&L website;
Of the 3 notification(s) provided by 42 of 43 companies with hazard statement code(s):;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H315 (92.86%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (92.86%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (90.48%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

31.00 mmHg
31 mm Hg @ 25 °C

Pictograms

Acute Toxic Irritant

Acute Toxic;Irritant

Other CAS

590-12-5
25429-23-6
540-49-8

Associated Chemicals

Ethylene, 1,2-dibromo (trans);590-12-5
Ethylene, 1,2-dibromo (cis);590-11-4

Wikipedia

1,2-dibromoethene
(E)-1,2-dibromoethylene

Methods of Manufacturing

... by reaction of tetrabromoethylene with zinc and alc followed by separation of cis- and trans-forms by fractional distillation: Noyes et al, J Am Chem Soc 72: 33 (1950).

General Manufacturing Information

Ethene, dibromo-: ACTIVE
Ethene, 1,2-dibromo-: INACTIVE

Stability Shelf Life

LIQUID, GRADUALLY DECOMPOSED BY AIR, MOISTURE, OR LIGHT

Dates

Modify: 2023-08-15

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